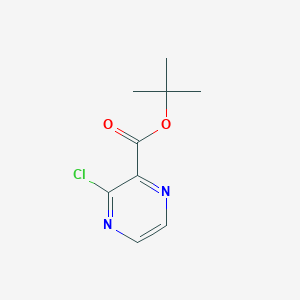
tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H14N2O3 . It is known for its use as an intermediate in the synthesis of various pharmaceuticals and fine chemicals . The compound features a pyridine ring substituted with a formyl group and a tert-butyl carbamate group, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate typically involves the reaction of 5-formylpyridine with tert-butyl carbamate under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. For example, (5-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester can be reacted with a formylating agent in the presence of a palladium catalyst and a base such as TMEDA (N,N,N’,N’-Tetramethylethylenediamine) in tetrahydrofuran (THF) solvent .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Carboxypyridin-2-yl)methyl)carbamate.
Reduction: 5-Hydroxymethylpyridin-2-yl)methyl)carbamate.
Substitution: Halogenated derivatives of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving pyridine derivatives. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: this compound is used in the synthesis of active pharmaceutical ingredients (APIs). It is a key intermediate in the production of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (5-bromopyridin-2-yl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (6-formylpyridin-2-yl)carbamate
Comparison: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate is unique due to the presence of both a formyl group and a tert-butyl carbamate group on the pyridine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in chemistry, biology, and industry .
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
tert-butyl N-[(5-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-7-10-5-4-9(8-15)6-13-10/h4-6,8H,7H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
VAEPXTAEFYPMOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)





